molecular formula C12H11ClN2O2S B10976335 2-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

2-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10976335
M. Wt: 282.75 g/mol
InChI Key: IKLATAXBCCLFSD-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a 5-methylpyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to form 2-chloroaniline.

    Sulfonation: The 2-chloroaniline is then sulfonated to introduce the sulfonamide group.

    Coupling: Finally, the sulfonamide is coupled with 5-methylpyridin-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

2-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical agents.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Utilized in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-methylpyridin-2-yl)acetamide
  • 2-Chloro-N-(5-methylpyridin-2-yl)-5-nitrobenzamide
  • 4-Amino-2-chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide

Uniqueness

2-Chloro-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonamide and pyridine moieties enhances its potential for diverse applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-6-7-12(14-8-9)15-18(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15)

InChI Key

IKLATAXBCCLFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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